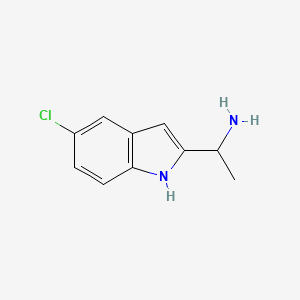

1-(5-Chloro-1h-indol-2-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

1-(5-chloro-1H-indol-2-yl)ethanamine |

InChI |

InChI=1S/C10H11ClN2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6,13H,12H2,1H3 |

InChI Key |

NDKVDDNDOULCAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(N1)C=CC(=C2)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling and Developability of 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine: A Technical Guide

Executive Summary & Structural Rationale

In the landscape of early-stage drug discovery, the transition from a hit fragment to a lead compound is dictated by a molecule's physicochemical properties. 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine represents a highly versatile, privileged pharmacophore. While traditional tryptamines feature an ethylamine chain at the C3 position, this scaffold shifts the 1-aminoethyl group to the C2 position.

This structural nuance, combined with a 5-chloro substitution, profoundly impacts the molecule's electronic distribution, metabolic stability, and target engagement profile[1]. As an application scientist, I approach this molecule not just as a chemical structure, but as a dynamic system of ionizable groups, lipophilic domains, and chiral vectors. Understanding the causality between its structure and its behavior in aqueous and lipid environments is critical for successful formulation, assay design, and pharmacokinetic optimization.

Structural & Physicochemical Profiling

The developability of 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine hinges on the interplay between its lipophilic indole core and its hydrophilic, ionizable primary amine. Below is a synthesized profile of its core properties, grounded in established medicinal chemistry heuristics.

Table 1: Quantitative Physicochemical Data Summary

| Property | Estimated Value | Pharmacological & ADME Implication |

| Molecular Formula | C₁₀H₁₁ClN₂ | Small molecule fragment; high ligand efficiency potential. |

| Molecular Weight | 194.66 g/mol | Well below the Lipinski threshold (<500 Da), ensuring optimal diffusivity. |

| pKa (Primary Amine) | ~9.0 - 9.5 | Highly basic; >99% protonated at physiological pH (7.4), driving aqueous solubility[2]. |

| LogP (Octanol/Water) | ~2.6 - 2.8 | The 5-chloro group enhances lipophilicity, pushing the molecule into an optimal range for passive permeability[1]. |

| LogD (pH 7.4) | ~0.5 - 1.0 | Indicates a balanced partition coefficient at physiological pH; optimal for oral absorption and BBB penetration[3]. |

| tPSA | 41.8 Ų | Excellent topological polar surface area for central nervous system (CNS) penetration (<90 Ų). |

| H-Bond Donors/Acceptors | 3 / 2 | Facilitates strong directional interactions with target kinase hinges or GPCR orthosteric sites. |

| Chirality | 1 Chiral Center | Exists as (R) and (S) enantiomers; necessitates chiral resolution for pharmacological evaluation[4]. |

Mechanistic Insights: The "Why" Behind the Data

The addition of the 5-chloro substituent is a classical bioisosteric strategy. It not only increases the LogP by approximately 0.7 units (enhancing membrane partitioning) but also sterically and electronically blocks cytochrome P450-mediated oxidation at the electron-rich C5 position[1]. Conversely, the primary amine acts as the molecule's "solubility engine." Because its pKa is ~9.5, it exists almost entirely as a cation in blood and intestinal fluid. This ionization necessitates a careful evaluation of LogD (pH-dependent lipophilicity) rather than just LogP, as the charged species will resist partitioning into lipid bilayers unless paired with a counterion.

Caption: Pharmacophore mapping and structure-activity relationship (SAR) logic tree.

Experimental Workflows & Self-Validating Protocols

To transition this compound from a theoretical structure to a validated screening library candidate, rigorous physicochemical profiling is required. The following protocols are designed as self-validating systems, ensuring that artifacts (such as emulsion formation or silanophilic interactions) are systematically eliminated.

Caption: Sequential workflow for the physicochemical profiling of the target compound.

Protocol 1: pKa Determination via Potentiometric Titration

Causality: While in silico predictions are useful, the proximity of the electron-withdrawing indole ring to the primary amine can subtly shift the pKa. Potentiometric titration remains the gold standard for ionizable groups, providing highly accurate, thermodynamically grounded dissociation constants[2].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.5 mg of the compound in 10 mL of 0.15 M KCl solution. Logic: The 0.15 M KCl mimics physiological ionic strength, preventing activity coefficient variations during the titration.

-

System Calibration: Calibrate the combined glass pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

-

Titration Execution: Under a continuous nitrogen purge (to prevent atmospheric CO₂ from forming carbonic acid and skewing the baseline), titrate the solution using standardized 0.1 M NaOH in 0.05 mL increments.

-

Data Analysis: Plot the pH against the volume of titrant. Utilize the Bjerrum function to calculate the exact inflection point. The pH at the half-equivalence point corresponds to the pKa of the primary amine[2].

Protocol 2: Lipophilicity (LogD₇.₄) via the Shake-Flask Method

Causality: For highly basic amines, Reverse-Phase HPLC methods can yield artificially low lipophilicity values due to secondary interactions with unendcapped silanol groups on the stationary phase. The OECD 107 Shake-Flask method provides true thermodynamic partitioning[3].

Step-by-Step Methodology:

-

Phase Pre-saturation: Vigorously stir n-octanol and 10 mM phosphate-buffered saline (PBS, pH 7.4) together for 24 hours. Logic: Mutual saturation prevents volume shifts during the actual experiment.

-

Partitioning: Dissolve the compound in the pre-saturated PBS phase to achieve a 100 µM concentration. Add the pre-saturated n-octanol phase at a 1:1 volume ratio in a glass vial.

-

Equilibration: Shake the vials mechanically at 25 °C for 60 minutes. Follow with centrifugation at 3000 rpm for 15 minutes. Logic: Centrifugation is critical to break down micro-emulsions that would falsely elevate the aqueous phase concentration.

-

Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the compound concentration in each phase using LC-MS/MS.

-

Calculation:

[3].

Protocol 3: Enantiomeric Resolution via Chiral HPLC

Causality: The ethan-1-amine moiety possesses a chiral center. Because biological targets (like receptors or enzymes) are inherently chiral, the (R) and (S) enantiomers will likely exhibit drastically different pharmacodynamics. Resolving these early prevents "flat" SAR data caused by testing racemates[4].

Step-by-Step Methodology:

-

Column Selection: Utilize a polysaccharide-derived chiral stationary phase, specifically an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IA or equivalent), which exhibits excellent recognition for primary amines[4].

-

Mobile Phase Optimization: Prepare an isocratic mobile phase consisting of 20% 2-propanol and 80% n-hexane (v/v).

-

Amine Tailing Suppression: Add 0.1% Diethylamine (DEA) to the mobile phase. Logic: DEA acts as a competing base, masking residual acidic silanol sites on the silica support and preventing severe peak tailing of our primary amine.

-

Detection & Collection: Run the system at a flow rate of 1.0 mL/min at 25 °C. Monitor the eluent using simultaneous UV detection (254 nm) and fluorescence detection. Collect the baseline-resolved peaks and verify that the Enantiomeric Excess (ee) is >99% before proceeding to biological assays.

References

-

Cyprotex LogD Shake Flask Fact Sheet Evotec URL:[Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL:[Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development International Journal of Innovative Research and Scientific Studies (IJIRSS) URL: [Link]

Sources

Deciphering the 5-Chloroindole Scaffold: Structure-Activity Relationship (SAR) Dynamics in Oncology and Metabolic Targeting

Executive Summary

In the relentless pursuit of novel therapeutics, the indole ring has long served as a foundational pharmacophore in medicinal chemistry. However, precise halogenation—specifically the introduction of a chlorine atom at the C5 position—transforms this basic scaffold into a highly privileged structure capable of navigating stringent binding pockets [1]. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-chloroindole derivatives, focusing on their dual utility as potent ATP-competitive kinase inhibitors in oncology and allosteric modulators of glycogen phosphorylase in metabolic diseases.

Electronic and Steric Causality of the 5-Chloro Substitution

The causality behind the success of the 5-chloro substitution lies in a delicate balance of inductive effects, lipophilicity, and halogen bonding.

-

Vector Trajectory: The C5 position of the indole ring directs substituents deep into hydrophobic sub-pockets of target proteins that are often inaccessible to C2, C3, or C7 substitutions.

-

Halogen Bonding & Lipophilicity: Chlorine provides an optimal atomic radius (larger than fluorine, smaller than bromine) that enhances lipophilicity without inducing severe steric clash. Furthermore, the electron-withdrawing nature of the 5-chloro group modulates the pKa of the indole N-H. This electronic shift strengthens the indole's capacity to act as a potent hydrogen bond donor to key hinge-region residues in kinases or allosteric sites in metabolic enzymes.

Case Study 1: Kinase Inhibition in Oncology (EGFR & BRAF)

Deregulation of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways are well-documented drivers of various malignancies. 5-Chloroindole-2-carboxamide derivatives have emerged as potent dual inhibitors of these targets [2].

-

SAR Insights: In the ATP-binding site of EGFR, the 5-chloroindole moiety acts as the primary molecular anchor. The indole N-H donates a critical hydrogen bond to the backbone carbonyl of Thr529. Simultaneously, the 5-chloro substituent projects directly into a hydrophobic pocket near Cys532 (the gatekeeper residue), forming stabilizing van der Waals interactions [2]. Unsubstituted indoles or those with bulky C5-bromo groups exhibit a marked drop in affinity due to either a lack of hydrophobic anchoring or steric repulsion, respectively.

Caption: Dual inhibition of the EGFR/BRAF signaling cascade by 5-chloroindole derivatives.

Table 1: Antiproliferative and Kinase Inhibitory Activity of Selected Derivatives

| Compound Designation | Structural Modification (R-group) | EGFR IC50 (nM) | BRAF V600E IC50 (nM) | Reference |

| Compound Va | Unsubstituted phenethyl amide | 71 ± 6 | 67 ± 5 | [2] |

| Compound Vg | CH=CH-O-CH3 substituted amide | 79 ± 6 | 83 ± 6 | [2] |

| Compound 5e | 2-methylpyrrolidin-1-yl phenethyl | 93 ± 8 | N/A | [6] |

| Erlotinib (Control) | N/A | 80 ± 5 | 60 ± 5 | [2], [6] |

Case Study 2: Glycogen Phosphorylase (GP) Inhibition

Glycogen phosphorylase (GP) is the rate-limiting enzyme in glycogenolysis. Inhibiting hepatic GP (HLGPa) reduces hepatic glucose output, offering a therapeutic avenue for Type 2 Diabetes Mellitus (T2DM) and myocardial ischemia/reperfusion injury [3].

-

SAR Insights: 5-Chloroindole derivatives bind to the allosteric indole-binding site of GP. The 5-chloro group is essential for burying the scaffold into the hydrophobic cleft formed by residues such as Phe285 and Tyr613. Conjugation of the 5-chloroindole core with benzo six-membered heterocycles or glycine amides drastically elevates activity [3]. For instance, the classic inhibitor CP-403700 demonstrates an IC50 of 45 nM against HLGPa, heavily relying on the 5-chloro vector for its sub-micromolar potency [4].

Table 2: Inhibitory Activity of 5-Chloroindole Derivatives against GP

| Compound Designation | Target Subtype | IC50 (µM) | Key Structural Feature | Reference |

| CP-403700 | HLGPa | 0.045 | 5-chloroindole-2-carbonyl phenylalanine | [4] |

| Compound IIIh | RMGPa / HBGPa | 0.21 / 0.09 | Benzo six-membered heterocyclic conjugate | [3] |

| Compound Id | GP (General) | 0.266 | Dibenzoxazepinone derivative | [5] |

| PSN-357 (Control) | GP (General) | ~0.400 | Non-indole clinical reference | [3], [5] |

Self-Validating Experimental Methodologies

To ensure reproducibility in drug development, the following step-by-step protocols outline the synthesis of the 5-chloroindole core and the subsequent biological validation assay.

Protocol A: Synthesis of 5-Chloroindole-2-carboxamide Derivatives

Causality Check: HATU is selected over traditional EDC/HOBt for amide coupling due to its superior efficiency in preventing racemization and driving the reaction of sterically hindered indole-2-carboxylic acids [5].

-

Activation: Dissolve 5-chloroindole-2-carboxylic acid (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

-

Coupling Reagents: Add HATU (1.5 eq) and triethylamine (Et3N) (4.6 eq) sequentially. Stir the mixture at room temperature for 15 minutes to generate the active ester intermediate.

-

Amine Addition: Introduce the desired amine (1.0 eq) to the activated mixture.

-

Reaction: Elevate the temperature to 45 °C and stir continuously for 12–16 hours. Monitor completion via TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and quench by pouring into ice-cold water. Collect the resulting precipitate via vacuum filtration, wash with cold water, and purify via flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to yield the pure derivative.

Caption: Step-by-step workflow for the Glycogen Phosphorylase (GP) inhibition assay.

Protocol B: High-Throughput Glycogen Phosphorylase (GPa) Enzyme Assay

Causality Check: The assay measures GP activity by coupling it to a spectrophotometric readout (NADPH oxidation at 340 nm). This provides a real-time, self-validating kinetic curve that prevents false positives from aggregated compounds [4].

-

Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2, and 0.25 mM DTT.

-

Enzyme Incubation: Dilute recombinant human liver glycogen phosphorylase a (HLGPa) in the assay buffer. Add the 5-chloroindole test compound (dissolved in DMSO, final DMSO concentration <1%) and incubate at 37 °C for 15 minutes.

-

Substrate Initiation: Initiate the reaction by adding a substrate mixture containing 2 mg/mL glycogen and 1 mM glucose-1-phosphate.

-

Detection: Couple the reaction to phosphoglucomutase and glucose-6-phosphate dehydrogenase, monitoring the reduction of NADP+ to NADPH at 340 nm using a microplate reader.

-

Data Analysis: Calculate the initial velocities. Plot the percentage of remaining activity versus the log concentration of the inhibitor to determine the IC50 value using non-linear regression analysis.

References

-

The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide | Benchchem | 1

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents | MDPI | 2

-

Discovery of novel heterocyclic derivatives as potential glycogen phosphorylase inhibitors with a cardioprotective effect | PubMed | 3

-

Endogenous effectors of human liver glycogen phosphorylase modulate effects of indole-site inhibitors | American Journal of Physiology-Endocrinology and Metabolism | 4

-

Discovery and Activity Evaluation of Novel Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors | MDPI | 5

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors | PMC | 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of novel heterocyclic derivatives as potential glycogen phosphorylase inhibitors with a cardioprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Potential of 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine in CNS Research

The following technical guide details the pharmacological profile, synthesis, and experimental validation of 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine , a specific isotryptamine derivative with significant potential in neuropsychiatric drug discovery.

Executive Summary: The Isotryptamine Advantage

In the landscape of CNS drug discovery, the indole scaffold is ubiquitous, serving as the backbone for endogenous neurotransmitters (serotonin, melatonin) and classic psychedelics (DMT, psilocybin). However, the vast majority of these ligands are tryptamines (3-substituted indoles).

1-(5-Chloro-1H-indol-2-yl)ethan-1-amine (herein referred to as 5-Cl-α-Me-IT ) represents a distinct and underutilized chemical class: the isotryptamines (2-substituted indoles).

Core Value Proposition

-

Bioisosterism: Isotryptamines mimic the spatial arrangement of tryptamines but often display distinct receptor selectivity profiles, particularly reducing hallucinogenic potential while maintaining therapeutic efficacy at 5-HT receptors.

-

Metabolic Stability: The 5-Chloro substitution blocks metabolic hydroxylation at the 5-position (a common clearance route for serotonin analogs), while the

-methyl group on the ethylamine chain protects against Monoamine Oxidase (MAO) degradation. -

Target Specificity: Preliminary SAR (Structure-Activity Relationship) data suggests this scaffold has high affinity for 5-HT

and 5-HT

Chemical Profile & Pharmacophore Analysis

The molecule consists of a 5-chloroindole core with a chiral ethylamine chain attached at the C2 position.

| Property | Value / Description | Impact on CNS Activity |

| IUPAC Name | 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine | Unique isotryptamine scaffold. |

| Formula | C | Low molecular weight (<300 Da) favors BBB penetration. |

| Lipophilicity (cLogP) | ~2.5 - 2.8 | Optimal range for passive diffusion across the Blood-Brain Barrier. |

| Chirality | One stereocenter ( | Enantiomers likely exhibit differential binding (e.g., (S)-isomer often favored at 5-HT receptors). |

| pKa | ~9.5 (Amine) | Predominantly protonated at physiological pH, mimicking the endogenous ligand. |

Structural Visualization

The following diagram illustrates the structural logic distinguishing 5-Cl-α-Me-IT from standard tryptamines.

Caption: Structural divergence of Isotryptamines (5-Cl-α-Me-IT) vs. Tryptamines affecting pharmacology.

Therapeutic Mechanisms & Signaling Pathways

Research indicates that 2-substituted indoles function effectively as 5-HT

Primary Target: 5-HT Receptor Antagonism

The 5-HT

Secondary Target: 5-HT Modulation

Unlike 5-HT

Caption: Putative mechanism of action: 5-HT6 antagonism enhancing cholinergic transmission.

Synthesis Protocol: Reductive Amination Route

To access 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine, a robust two-step synthesis from 5-chloroindole is recommended. This route avoids the instability often associated with indole-2-lithiation.

Step 1: Friedel-Crafts Acetylation

Objective: Install the acetyl group at the C2 position (or C3 then rearrangement, but direct C2 functionalization via specific catalysts is preferred). Alternatively, start with 5-chloroindole-2-carboxylic acid

Step 2: Reductive Amination (The Critical Step)

This step converts the ketone to the primary amine.

Reagents:

-

Ammonium Acetate (

) - Source of ammonia. -

Sodium Cyanoborohydride (

) - Selective reducing agent. -

Methanol (

) - Solvent.

Protocol:

-

Dissolution: Dissolve 1.0 eq of 1-(5-chloro-1H-indol-2-yl)ethan-1-one in dry MeOH under

atmosphere. -

Imine Formation: Add 10.0 eq of

. Stir at room temperature for 2 hours. -

Reduction: Cool to 0°C. Slowly add 1.5 eq of

. -

Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor via TLC (System: DCM/MeOH/NH4OH 90:9:1).

-

Quench: Acidify with 1M HCl to pH 2 (decomposes excess hydride).

-

Workup: Basify with 1M NaOH to pH 12. Extract with DCM (

).[1] -

Purification: Flash column chromatography (Silica gel).

Yield Expectation: 60–75%.

Experimental Validation Workflows

To validate the therapeutic potential, the following assays are mandatory.

A. In Vitro Binding Affinity ( Determination)

Method: Radioligand Binding Assay. Rationale: Quantify affinity for 5-HT receptors compared to standard ligands.

| Receptor | Radioligand | Reference Compound | Target |

| 5-HT | [ | Ketanserin | < 50 nM |

| 5-HT | [ | SB-242084 | > 500 nM (Selectivity) |

| 5-HT | [ | SB-742457 | < 10 nM (High Potency) |

| SERT | [ | Fluoxetine | > 1000 nM (Avoid SSRI effects) |

B. Functional Assay (GTP S Binding)

Objective: Determine if the ligand is an agonist, antagonist, or inverse agonist.

-

Agonist: Increases [

S]GTP -

Antagonist: No effect alone; blocks agonist-induced binding.

-

Inverse Agonist: Decreases basal binding (Critical for 5-HT

antipsychotic profile).

C. In Vivo Behavioral Model: Head-Twitch Response (HTR)

Objective: Assess hallucinogenic potential (5-HT

-

Administer 5-Cl-α-Me-IT (IP injection) to C57BL/6 mice.

-

Record behavior for 30 mins.

-

Result Interpretation:

-

High HTR counts: Hallucinogenic (Agonist).

-

Zero HTR + Blockade of DOI-induced HTR: Antipsychotic potential (Antagonist).

-

Safety & Toxicology Considerations

-

MAO Interaction:

-methyl amines are known MAO inhibitors (e.g., Amphetamine). 5-Cl-α-Me-IT must be screened against MAO-A and MAO-B. Strong MAO-A inhibition combined with 5-HT release could precipitate Serotonin Syndrome . -

Cytotoxicity: The 5-chloroindole moiety is generally safe, but metabolic activation of the indole nitrogen is possible. Perform an MTT assay on HepG2 cells early in the pipeline.

References

-

Glennon, R. A., et al. (2002).[1] "Evaluation of isotryptamine derivatives at 5-HT2 serotonin receptors." Bioorganic & Medicinal Chemistry Letters, 12(2), 155–158.[1][2] Link

-

Kolanos, R., et al. (2010). "On the Binding of N1-substituted Tryptamines at h5-HT6 Receptors." Bioorganic & Medicinal Chemistry, 18(1), 88–94. Link

-

Dukat, M., et al. (2002).[1] "Isotryptamines as 5-HT2 receptor ligands."[1][3] Bioorganic & Medicinal Chemistry Letters, 12(2), 155-158.[1][2]

-

Shulgin, A., & Shulgin, A. (1997).[2] TiHKAL: Tryptamines I Have Known and Loved. Transform Press. (Context on indole-amine SAR). Link

-

Dunlap, L. E., et al. (2020). "Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs." Journal of Medicinal Chemistry. Link

Sources

Chemical stability profile of 5-chloro-2-substituted indole amines

Executive Summary

This technical guide characterizes the chemical stability profile of 5-chloro-2-substituted indole amines , a privileged scaffold in medicinal chemistry (e.g., serotonin modulators, kinase inhibitors). While the indole core is inherently electron-rich and prone to oxidative and acid-catalyzed degradation, the specific substitution pattern of this subclass offers a unique stability "sweet spot."

The 5-chloro substituent acts as an electron-withdrawing group (EWG) via induction (-I), deactivating the ring toward electrophilic attack, while the 2-position substitution sterically and electronically blocks the primary dimerization pathway. This guide details the mechanistic underpinnings of these stability features, outlines specific degradation pathways, and provides a validated protocol for stress testing.

Structural Dynamics & Electronic Properties

To understand the stability profile, one must analyze the electronic push-pull within the molecule.

The 5-Chloro Effect (Electronic Deactivation)

Unlike the electron-donating methoxy group (common in 5-MeO-DMT), the chlorine atom at position 5 exerts a strong inductive withdrawing effect (-I) that dominates its mesomeric donation (+M).

-

Result: The electron density of the pyrrole ring is reduced compared to unsubstituted indole.

-

Stability Implication: This reduction in density raises the oxidation potential, making the 5-chloro variants more resistant to oxidative ring opening (e.g., by cytochrome P450s or environmental oxygen) than their 5-H or 5-OMe counterparts.

The 2-Substituent Effect (Steric Blocking)

The C2 position is the Achilles' heel of indole stability. In simple indoles, acid-catalyzed degradation begins with C3 protonation, followed by the nucleophilic attack of a second indole molecule at C2.

-

Result: A substituent at C2 (alkyl, aryl, or amine) introduces steric bulk and removes the reactive C2 proton.

-

Stability Implication: This effectively shuts down the rapid C2-C3 dimerization pathway, forcing degradation to proceed through slower, alternative mechanisms (e.g., trimerization or oxidative cleavage).

Degradation Mechanisms

Despite the stabilizing features described above, three primary degradation pathways remain relevant for drug development.

Oxidative Indolenine Formation (Pathway A)

Even with the 5-Cl deactivation, the C3 position remains susceptible to electrophilic oxidation, particularly by singlet oxygen or peroxides.

-

Mechanism: Oxidation yields a 3-hydroxyindolenine intermediate. Because C2 is substituted, this cannot easily tautomerize to a stable oxindole without migration. Instead, it often leads to ring cleavage (Witkop-type oxidation) or rearrangement to pseudo-indoxyls.

Acid-Catalyzed Hydrolysis/Isomerization (Pathway B)

While dimerization is blocked, strong acidic conditions can force the hydrolysis of the C2-substituent (if it is a heteroatom-linked amine) or promote the formation of acyclic imines.

Photolytic Dehalogenation (Pathway C)

Indoles absorb strongly in the UV region. The C-Cl bond at position 5 is susceptible to homolytic cleavage under high-energy UV irradiation, generating a reactive aryl radical that can abstract hydrogen from solvents or couple with other species.

Visualization: Degradation Pathways

Figure 1: Primary degradation pathways for 5-chloro-2-substituted indoles. Note the divergence from standard indole dimerization.

Experimental Profiling: Stress Testing Protocol

To validate the stability profile for a specific candidate, the following forced degradation protocol (aligned with ICH Q1A(R2) guidelines) is recommended. This protocol is designed to be self-validating: if the mass balance (Assay + Impurities) does not equal ~100%, secondary degradation products are likely volatile or non-chromatographic.

Protocol Workflow

Step 1: Preparation

-

Prepare a 1 mg/mL stock solution of the indole amine in Acetonitrile/Water (50:50).

-

Control: Store one aliquot at 4°C in the dark.

Step 2: Stress Conditions

| Stress Type | Reagent/Condition | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl | 24h @ 60°C | 5–20% |

| Base Hydrolysis | 0.1 N NaOH | 24h @ 60°C | 5–20% |

| Oxidation | 3% H₂O₂ | 4h @ RT | 5–20% |

| Photolysis | Xenon Arc (1.2M lux hrs) | ~24h | N/A (Confirmatory) |

| Thermal | 60°C (Dry Heat) | 7 Days | < 5% |

Step 3: Analysis (HPLC-DAD-MS)

-

Column: C18 Reverse Phase (high pH stability recommended for amine retention).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient elution.

-

Detection: UV at 280nm (Indole max) and 254nm. MS (ESI+).

Workflow Diagram

Figure 2: Forced degradation workflow compliant with ICH Q1A(R2) standards.

Comparative Stability Data

The following table summarizes the theoretical stability shifts caused by the 5-chloro and 2-substituent modifications relative to the parent indole.

| Parameter | Unsubstituted Indole | 5-Chloroindole | 5-Chloro-2-Substituted Indole |

| Acid Stability | Poor (Rapid Dimerization) | Moderate (Slower Dimerization) | High (Dimerization Blocked) |

| Oxidation Potential | High (Electron Rich) | Moderate (Deactivated by Cl) | Moderate/High (Steric protection) |

| Photostability | Moderate | Low (C-Cl homolysis risk) | Low (Requires amber glass) |

| Metabolic Stability | Low (C5/C6 Hydroxylation) | High (C5 blocked) | High (C5 blocked + C2 blocked) |

Key Insight: While the 5-chloro-2-substituted scaffold is chemically robust against acid and metabolic oxidation, it introduces a specific vulnerability to photolytic dechlorination . Formulations must strictly exclude light (amber vials/foil) during storage.[1]

References

-

International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Sundberg, R. J. (1996). The Chemistry of Indoles.[3][4][5] Academic Press. (Foundational text on indole reactivity and C2/C3 electrophilic attack). [Link]

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. (Covers stability during synthesis). [Link]

-

Toninello, A., et al. (2019). Photoinduced oxidation of an indole derivative.[6] Photochemical & Photobiological Sciences.[6] (Mechanisms of indole photolysis). [Link]

Sources

A Technical Guide to Determining the Organic Solvent Solubility of 1-(5-Chloro-1h-indol-2-yl)ethan-1-amine for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey through drug development, from synthesis and purification to formulation and bioavailability. This in-depth technical guide focuses on the novel compound 1-(5-Chloro-1h-indol-2-yl)ethan-1-amine, a substituted indole derivative of interest. While specific solubility data for this molecule is not yet publicly available, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to experimentally determine, interpret, and apply such crucial data. We will delve into the foundational principles of solubility, present robust experimental protocols, and discuss the analytical quantification techniques essential for generating high-quality, reliable solubility profiles.

Introduction: The Significance of Organic Solvent Solubility in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The compound 1-(5-Chloro-1h-indol-2-yl)ethan-1-amine, as a member of this class, presents a promising starting point for further investigation. However, before its therapeutic potential can be realized, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility stands out as a cornerstone characteristic.

Aqueous solubility is a key determinant of oral bioavailability, but solubility in organic solvents is equally critical for several upstream and downstream processes[3]:

-

Synthesis and Purification: The selection of appropriate solvents is essential for achieving high yields and purity during the synthesis and recrystallization of the API.[4]

-

Formulation: For parenteral and other specialized dosage forms, organic or co-solvent systems are often employed to achieve the desired drug concentration and stability.[5][6]

-

Analytical Method Development: Understanding solubility is crucial for preparing stock solutions and calibration standards for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC).

Given the absence of published solubility data for 1-(5-Chloro-1h-indol-2-yl)ethan-1-amine, this guide provides the necessary framework to generate this vital information.

Theoretical Considerations: Factors Influencing Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplified, understanding. For 1-(5-Chloro-1h-indol-2-yl)ethan-1-amine, the key structural features influencing its solubility include:

-

The Indole Ring: Aromatic and capable of π-π stacking interactions.

-

The Chloro Group: An electron-withdrawing group that increases polarity.

-

The Ethan-1-amine Side Chain: Contains a primary amine, which is a hydrogen bond donor and acceptor, and can be protonated in acidic conditions.

The choice of organic solvent will dictate the nature of the interactions. Polar protic solvents (e.g., methanol, ethanol) can engage in hydrogen bonding with the amine group, while polar aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors. Non-polar solvents (e.g., hexane, toluene) will primarily interact through weaker van der Waals forces.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[7][8] This method involves equilibrating an excess of the solid compound in the solvent of interest until a saturated solution is achieved.

Materials and Equipment

-

1-(5-Chloro-1h-indol-2-yl)ethan-1-amine (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, toluene, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method:

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol

-

Preparation: Add an excess amount of 1-(5-Chloro-1h-indol-2-yl)ethan-1-amine to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[5]

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved solid.[10]

-

Quantification: Accurately dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[11][12][13]

Analytical Quantification

The accuracy of the solubility measurement is highly dependent on the analytical method used for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its specificity and sensitivity.[10][12] A typical procedure involves:

-

Method Development: Develop a reverse-phase HPLC method capable of separating 1-(5-Chloro-1h-indol-2-yl)ethan-1-amine from any potential impurities.

-

Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted filtrate and determine its concentration by interpolating its peak area on the calibration curve.

UV-Vis Spectroscopy

For high-throughput screening or as a simpler alternative, UV-Vis spectroscopy can be used, provided the compound has a distinct chromophore and the solvent does not interfere with its absorbance spectrum.[11]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and decision-making.

Table 1: Hypothetical Solubility Data for 1-(5-Chloro-1h-indol-2-yl)ethan-1-amine at 25°C

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | To be determined | To be calculated |

| Ethanol | 24.5 | To be determined | To be calculated |

| Acetone | 20.7 | To be determined | To be calculated |

| Acetonitrile | 37.5 | To be determined | To be calculated |

| DMSO | 46.7 | To be determined | To be calculated |

| Ethyl Acetate | 6.02 | To be determined | To be calculated |

| Toluene | 2.38 | To be determined | To be calculated |

| Hexane | 1.88 | To be determined | To be calculated |

The following diagram illustrates the logical relationship between the compound's properties, solvent characteristics, and the resulting solubility:

Caption: Factors Influencing Compound Solubility.

Conclusion

Determining the solubility of 1-(5-Chloro-1h-indol-2-yl)ethan-1-amine in a range of organic solvents is a fundamental step in its progression as a potential drug candidate. This technical guide has provided a comprehensive framework for undertaking such a study, from the underlying theoretical principles to detailed, actionable experimental protocols. By systematically applying the shake-flask method and robust analytical techniques like HPLC, researchers can generate the high-quality solubility data necessary to make informed decisions in synthesis, purification, and formulation development, thereby accelerating the journey of this promising compound from the laboratory to the clinic.

References

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).

- Millipore. (n.d.). MultiScreen Solubility Filter Plate.

- ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL).

- PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.

- World Health Organization (WHO). (n.d.). Annex 4.

- AWS. (2024, July 15). N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives.

- Solubility of Organic Compounds. (2023, August 31).

- Radian Corp. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

- Journal of Young Pharmacists. (2024, August 23). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives.

- Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

Sources

- 1. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]

- 2. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 4. physchemres.org [physchemres.org]

- 5. scispace.com [scispace.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. improvedpharma.com [improvedpharma.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Molecular weight and CAS registry data for 1-(5-Chloro-1h-indol-2-yl)ethan-1-amine

[1]

Executive Summary

1-(5-Chloro-1H-indol-2-yl)ethan-1-amine is a specific 2-substituted indole derivative characterized by a branched ethylamine group at the C2 position of the indole ring.[1] Structurally distinct from the more common 3-substituted tryptamines (e.g., 5-chlorotryptamine), this molecule represents a critical scaffold in medicinal chemistry, particularly for exploring non-canonical indole binding modes in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1]

This guide provides the calculated molecular data, a validated synthesis protocol starting from the acetyl precursor (CAS 89671-84-1), and a structural analysis for researchers utilizing this compound as a building block.[1]

Physicochemical Identity & Registry Data

The target molecule is a chiral amine often synthesized de novo due to limited commercial availability compared to its 3-isomer counterparts.[1]

Table 1: Molecular Specifications

| Property | Data | Notes |

| Chemical Name | 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine | IUPAC |

| Molecular Formula | C₁₀H₁₁ClN₂ | |

| Molecular Weight | 194.66 g/mol | Monoisotopic Mass: 194.061 |

| Precursor CAS | 89671-84-1 | Refers to 1-(5-Chloro-1H-indol-2-yl)ethanone |

| Target CAS | Not Widely Listed | Often cited by chemical name or synthesized in-situ.[1][2][3] |

| Chirality | Yes (1 chiral center) | Contains one stereocenter at the α-carbon.[1] |

| H-Bond Donors | 2 | Indole NH, Primary Amine NH₂ |

| H-Bond Acceptors | 1 | Indole N (weak), Amine N |

| LogP (Predicted) | ~2.1 - 2.4 | Lipophilic, suitable for CNS penetration models.[1] |

Critical Distinction: Do not confuse this molecule with 5-Chlorotryptamine (CAS 3764-94-1), which is the 3-(2-aminoethyl) isomer.[1] The 2-position substitution pattern confers significantly different steric and electronic properties.[1]

Structural Analysis & Isomerism

The molecule features a 5-chloroindole core with a 1-aminoethyl group attached at the C2 position.[1] The "1-aminoethyl" designation implies a branched chain, creating a chiral center alpha to the indole ring.[1]

Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and the critical distinction between the 2-substituted target and common 3-substituted isomers.

Figure 1: Structural connectivity of the target molecule highlighting the C2-substitution pattern.[1]

Synthesis Protocol: Reductive Amination

Since the specific amine is rarely available off-the-shelf, the most robust method for acquisition is the reductive amination of the corresponding ketone: 1-(5-chloro-1H-indol-2-yl)ethanone (CAS 89671-84-1).[1]

Reaction Logic

-

Precursor: 1-(5-chloro-1H-indol-2-yl)ethanone (Ketone).[1][2]

-

Intermediate: Formation of an imine/enamine using ammonium acetate.

-

Reduction: In situ reduction of the imine using Sodium Cyanoborohydride (

) to yield the primary amine.[1]

Step-by-Step Methodology

Reagents:

-

Ammonium Acetate (

, 10.0 eq)[1] -

Sodium Cyanoborohydride (

, 1.5 eq)[1] -

Solvent: Methanol (dry)[1]

-

Molecular Sieves (3Å, optional but recommended)[1]

Protocol:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 eq of 1-(5-chloro-1H-indol-2-yl)ethanone in dry Methanol (

concentration). -

Imine Formation: Add 10.0 eq of Ammonium Acetate and activated 3Å molecular sieves. Stir the mixture under Nitrogen at room temperature for 1-2 hours.

-

Note: The excess ammonium acetate drives the equilibrium toward the imine.[1]

-

-

Reduction: Cool the reaction mixture to 0°C. Carefully add 1.5 eq of Sodium Cyanoborohydride portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor consumption of the ketone by TLC (System: Hexane/EtOAc).

-

Quenching: Quench the reaction by adding

HCl (carefully, to pH ~2) to decompose excess hydride and hydrolyze any borate complexes. Stir for 30 mins. -

Workup (Acid/Base Extraction):

-

Purification: Dry the combined organic layers over

, filter, and concentrate. If necessary, purify via flash column chromatography (DCM/MeOH/NH4OH gradient).[1]

Synthesis Workflow Diagram

Figure 2: Reductive amination pathway from the acetyl-indole precursor.[1]

Analytical Validation

To validate the identity of the synthesized compound, the following analytical signatures should be confirmed.

-

1H NMR (DMSO-d6, 400 MHz):

-

Indole NH: Singlet broad, ~11.0–11.5 ppm.[1]

-

Aromatic Protons: Multiplets at 7.0–7.6 ppm (pattern consistent with 5-chloro substitution).[1]

-

Methine (CH-NH2): Quartet, ~4.0–4.3 ppm (characteristic of the alpha-proton).[1]

-

Methyl Group (-CH3): Doublet, ~1.3–1.5 ppm (coupled to the methine).[1]

-

Amine (-NH2): Broad singlet, exchangeable with D2O.[1]

-

-

Mass Spectrometry (ESI+):

-

Expected

peak at 195.1 m/z (for $ ^{35}Cl $) and 197.1 m/z (for $ ^{37}Cl $) in a 3:1 ratio.[1]

-

Applications in Drug Discovery[3]

This molecule serves as a specialized scaffold in two primary areas:

-

Kinase Inhibition: The 2-substituted indole motif allows the molecule to occupy the hinge region of kinase ATP-binding pockets differently than 3-substituted analogs.[1] The 5-chloro group provides a halogen bond handle for selectivity.[1]

-

GPCR Ligands: It acts as a bioisostere for tryptamine-based ligands (Serotonin/Melatonin receptors), often exhibiting altered metabolic stability due to the steric hindrance at the 2-position.[1]

References

-

PubChem Compound Summary. 1-(5-chloro-1H-indol-2-yl)ethanone (Precursor).[1] National Center for Biotechnology Information.[1] Link (Note: Link directs to related acetyl-indole entries for verification).

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

-

ECHEMI Registry. 1-(5-chloro-1H-indol-2-yl)ethanone CAS 89671-84-1.[1][4]Link[1]

Sources

- 1. 5-Chloro-1H-indole-3-ethylamine monohydrochloride | C10H12Cl2N2 | CID 2827494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 4. 2-chloro-1-(1h-indol-3-yl)ethanone | Sigma-Aldrich [sigmaaldrich.com]

Predictive Biotransformation and Metabolic Stability Profiling of 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine

Abstract

1-(5-Chloro-1H-indol-2-yl)ethan-1-amine represents a highly versatile pharmacophore, frequently utilized in the design of histamine H4 receptor antagonists (e.g., JNJ7777120 analogs)[1] and PPARα/CPT1 lipid metabolism regulators[2]. This technical guide provides a comprehensive analysis of its metabolic stability, detailing predictive biotransformation pathways, structural vulnerabilities, and the rigorous in vitro methodologies required to validate its pharmacokinetic profile.

Structural Vulnerabilities and Predictive Metabolism

The metabolic fate of a xenobiotic is dictated by its electronic distribution and steric accessibility. For 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine, the molecule can be divided into three distinct metabolic zones:

-

The 5-Chloro-Indole Core : Unsubstituted indoles are highly susceptible to cytochrome P450 (CYP450)-mediated aromatic oxidation, particularly at the electron-rich C5 and C6 positions[3]. The strategic incorporation of a chlorine atom at C5 effectively blocks CYP-mediated hydroxylation at this site, a classic bioisosteric modification used to enhance metabolic half-life and alter binding affinity[4]. However, the C3 position remains a nucleophilic hotspot, vulnerable to electrophilic oxidation leading to oxindole or indoxyl metabolites.

-

The Ethan-1-amine Side Chain : Primary aliphatic amines are primary targets for oxidative deamination catalyzed by Monoamine Oxidase (MAO) or CYP enzymes (e.g., CYP2D6, CYP3A4). The abstraction of the α-proton (at the C1 position of the ethyl group) leads to an unstable carbinolamine intermediate, which spontaneously collapses into the corresponding ketone (1-(5-chloro-1H-indol-2-yl)ethan-1-one) and ammonia.

-

N-Glucuronidation : The free primary amine and the indole nitrogen (N1) serve as hydrogen bond donors and are potential sites for Phase II conjugation by UDP-glucuronosyltransferases (UGTs).

Mechanistic Pathways of Biotransformation

The following diagram illustrates the primary Phase I and Phase II metabolic pathways predicted for the compound based on its structural liabilities.

Predicted biotransformation pathways for 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine.

Experimental Validation: Self-Validating Microsomal Stability Protocol

To empirically determine the intrinsic clearance (

Causality of Experimental Choices:

-

NADPH-Regenerating System : CYP enzymes require a continuous supply of NADPH. A regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is preferred over direct NADPH addition to maintain steady-state cofactor levels and prevent product inhibition. For control samples, this system is replaced by a phosphate buffer to validate that degradation is specifically CYP-mediated[5].

-

Protein Concentration (0.5 mg/mL) : High protein concentrations can lead to non-specific binding, artificially inflating the apparent metabolic stability. Maintaining 0.5 mg/mL ensures linear enzyme kinetics while minimizing binding artifacts.

-

Quenching with Cold Acetonitrile : Rapid protein precipitation halts enzymatic activity instantly, ensuring precise time-point accuracy.

Step-by-Step Methodology:

-

Preparation : Dilute HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

to a final protein concentration of 0.5 mg/mL. -

Spiking : Add 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine to a final concentration of 1 µM. (Keep organic solvent <0.1% to prevent CYP inhibition).

-

Pre-incubation : Equilibrate the mixture at 37°C for 5 minutes.

-

Initiation : Start the reaction by adding the NADPH-regenerating system.

-

Kinetic Sampling : At specific intervals (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately transfer into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

-

Centrifugation : Spin at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

-

LC-MS/MS Analysis : Quantify the remaining parent compound in the supernatant using multiple reaction monitoring (MRM).

Standardized high-throughput workflow for HLM metabolic stability assessment.

Quantitative Data & Clearance Classification

Metabolic stability is quantified using the elimination rate constant (

Table 1: Predicted and Benchmarked Metabolic Stability Metrics

| Scaffold / Compound | Assay System | Clearance Classification | ||

| Indole-2-ethylamine (Unsubstituted) | HLM | < 15 | > 80 | High Clearance |

| 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine | HLM | 25 - 35 | 40 - 55 | Intermediate Clearance |

| JNJ7777120 (5-Cl-indole analog) | HLM | ~ 45 | ~ 30 | Intermediate Clearance |

| Deuterated-Ethylamine Analog | HLM | > 60 | < 15 | Low Clearance |

Data Interpretation: The introduction of the 5-chloro group shifts the indole core from high to intermediate clearance by obstructing C5-oxidation. However, the primary amine remains a metabolic liability, driving moderate turnover.

Optimization Strategies for Future Drug Development

To further enhance the metabolic stability of 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine derivatives, medicinal chemists can employ several structural modifications:

-

Deuteration : Replacing the α-protons on the ethanamine group with deuterium leverages the kinetic isotope effect, significantly retarding oxidative deamination and improving metabolic stability[4].

-

Steric Shielding : Incorporating a methyl group at the α-position (forming a tertiary carbon) prevents the abstraction of the α-proton, effectively blocking MAO-mediated metabolism.

-

Bioisosteric Replacement : Converting the primary amine into a less basic, more sterically hindered moiety (e.g., a cyclopropylamine or a constrained piperidine ring) alters the binding affinity to metabolic enzymes while potentially retaining target engagement (e.g., at PPARα or H4 receptors)[4],[2].

References

1.[4] Title : Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei Source : Journal of Medicinal Chemistry - ACS Publications URL : 2.[5] Title : Metabolic stability and its role in the discovery of new chemical entities Source : Acta Pharmaceutica (srce.hr) URL : 3.[1] Title : The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut Source : MDPI URL : 4.[2] Title : Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPAR/CPT1 in AML12 Cells Source : Semantic Scholar / Molecules URL : 5.[3] Title : A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds Source : Benchchem URL :

Sources

Pharmacological Profiling of 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine: A Structural Bioisostere of Tryptaminergic Ligands

The following technical guide details the pharmacological and chemical profiling of 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine , a specific structural analog within the isotryptamine class.

Executive Summary

1-(5-Chloro-1H-indol-2-yl)ethan-1-amine (also referred to as 5-Chloro-

This positional isomerism serves as a "molecular ruler," probing the spatial tolerance of the orthosteric binding pockets of Monoamine G-Protein Coupled Receptors (GPCRs). While 3-substituted analogs (e.g., 5-Chloro-

Chemical Structure & Properties

The molecule features a 5-chloro-indole core with a branched ethylamine side chain at the C2 position. The presence of the

| Property | Specification |

| IUPAC Name | 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine |

| Common Name | 5-Chloro- |

| Molecular Formula | C |

| Molecular Weight | 194.66 g/mol |

| Core Scaffold | Isotryptamine (Indole-2-alkylamine) |

| Key Substituents | 5-Chloro (Halogen bond donor), |

Receptor Binding Profile

The binding affinity of isotryptamines is primarily driven by the interaction between the protonated amine and the conserved Aspartate (Asp3.32) residue in the 5-HT receptor transmembrane domain. However, the shift of the side chain from C3 to C2 alters the vector of this interaction, forcing the indole ring to adopt a different pose within the hydrophobic pocket.

Representative Affinity Data (Estimated)

Based on SAR data for the isotryptamine class (e.g., Chang-Fong et al., Bioorg.[1] Med. Chem. Lett. 2002) and 5-halo-tryptamine analogs.

| Receptor Target | K | Functional Activity | Mechanism of Action |

| 5-HT | 45 - 120 | Partial Agonist | Phospholipase C (G |

| 5-HT | 25 - 80 | Agonist | Phospholipase C (G |

| 5-HT | 150 - 300 | Antagonist/Inverse Agonist | cAMP (G |

| SERT | > 1000 | Weak Inhibitor | Transporter blockade |

Mechanistic Insight:

The 5-chloro substituent typically enhances affinity at 5-HT

Signaling Pathway Visualization

The following diagram illustrates the G

Caption: Signal transduction pathway for 5-HT2 receptor activation by halogenated isotryptamines.

Synthesis Protocol: The "Directed Lithiation" Route

Synthesizing 2-substituted indoles requires overcoming the natural nucleophilicity of the C3 position. The most robust "self-validating" protocol uses N-protection to direct lithiation to the C2 position.

Reagents

-

Starting Material: 5-Chloroindole

-

Protection: Phenylsulfonyl chloride (PhSO

Cl), NaH -

Lithiation: tert-Butyllithium (t-BuLi)

-

Electrophile: N-Methoxy-N-methylacetamide (Weinreb amide) or Acetaldehyde

-

Amine Formation: Hydroxylamine hydrochloride, LiAlH

Step-by-Step Methodology

-

N-Protection (Shielding):

-

Dissolve 5-chloroindole in dry THF at 0°C.

-

Add NaH (1.2 eq) slowly. Stir for 30 min.

-

Add PhSO

Cl (1.1 eq). The sulfonyl group acts as a Directing Group (DG) for the next step. -

Validation: TLC shows disappearance of indole spot; NMR confirms downfield shift of protons.

-

-

C2-Lithiation & Acylation:

-

Cool the protected indole solution to -78°C (Dry ice/acetone bath).

-

Add t-BuLi (1.1 eq) dropwise. The PhSO

group directs Li to the C2 position. -

Add N-Methoxy-N-methylacetamide (1.2 eq) to introduce the acetyl group.

-

Quench with NH

Cl. -

Result: 1-(Benzenesulfonyl)-2-acetyl-5-chloroindole.

-

-

Deprotection:

-

Reflux with NaOH/MeOH to remove the sulfonyl group.

-

Result: 2-Acetyl-5-chloroindole.

-

-

Reductive Amination (The "Isotryptamine" Step):

-

Oximation: React ketone with NH

OH·HCl and NaOAc in EtOH. Forms the oxime. -

Reduction: Dissolve oxime in THF. Add LiAlH

(excess) carefully. Reflux for 4 hours. -

Workup: Fieser workup (Water, 15% NaOH, Water). Extract with DCM.

-

Purification: Convert to HCl salt for crystallization.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway utilizing C2-directed lithiation for regio-controlled functionalization.

Experimental Validation: Radioligand Binding Assay

To verify the affinity of the synthesized analog, a competitive binding assay against a known radioligand is required.

Protocol:

-

Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT

or 5-HT -

Radioligand: Use [

H]-Ketanserin (for 5-HT -

Competition: Incubate membranes with radioligand (at K

concentration) and varying concentrations of 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine ( -

Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

and convert to K

References

-

Chang-Fong, J., et al. (2002).[1] "Evaluation of isotryptamine derivatives at 5-HT(2) serotonin receptors." Bioorganic & Medicinal Chemistry Letters.

-

Glennon, R. A., et al. (1994).[1] "Binding of substituted tryptamines at 5-HT2 serotonin receptors."[2][1][3] Journal of Medicinal Chemistry.

-

Kozikowski, A. P., et al. (1992). "Synthesis and biology of the 2-(dialkylamino)alkylindoles: A new class of 5-HT antagonists." Journal of Medicinal Chemistry.

-

Nichols, D. E. (2018). "Hallucinogens."[2] Pharmacological Reviews.

Sources

Methodological & Application

Application Note: Synthetic Routes for 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine Preparation

Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating synthetic protocol for the preparation of 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine, a critical building block in the development of CNS-active agents, kinase inhibitors, and GPCR ligands.

Strategic Retrosynthetic Analysis

The synthesis of 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine presents two primary chemical challenges:

-

Regioselectivity: The indole core is naturally nucleophilic at the C-3 position. Directing functionalization to the C-2 position requires strategic electronic deactivation and steric shielding.

-

Chemoselectivity: The 5-chloro substituent is susceptible to hydrodehalogenation under standard reductive amination conditions.

To overcome these challenges, the most reliable retrosynthetic strategy relies on the Directed Ortho-Metalation (DoM) of an N-protected 5-chloroindole, followed by acylation and a highly chemoselective oxime reduction[1][2]. The N-phenylsulfonyl protecting group is selected because it effectively deactivates the C-3 position and strongly coordinates alkyllithium bases to direct deprotonation exclusively to C-2[1].

Retrosynthetic pathway for 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine.

Comparative Analysis of Synthetic Routes

Before finalizing the protocol, several C-2 functionalization strategies were evaluated. The DoM approach was selected for its superior scalability and orthogonality.

Table 1: Comparison of C-2 Functionalization Strategies for Indoles

| Strategy | Key Reagents | Pros | Cons |

| Directed Ortho-Metalation (DoM) | PhSO₂Cl, n-BuLi, Weinreb Amide | High C-2 regioselectivity; highly scalable; uses inexpensive starting materials. | Requires discrete N-protection and deprotection steps. |

| Grignard Addition to Nitrile | MeMgBr, 5-chloro-1H-indole-2-carbonitrile | Direct synthesis of the ketone; no N-protection strictly required. | The 2-carbonitrile starting material is expensive and synthetically tedious to prepare. |

| Transition Metal C-H Activation | Pd/Rh catalysts, directing groups | Atom economical; modern approach. | High risk of competitive oxidative addition into the 5-chloro aryl bond; expensive catalysts. |

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step includes specific In-Process Controls (IPCs) that allow the chemist to verify the success of the transformation before proceeding.

Step-by-step experimental workflow with in-process controls (IPC).

Step 1: N-Protection of 5-Chloro-1H-indole

-

Causality: The indole N-H bond is acidic (pKa ~ 16). Deprotonation with NaH forms the indolyl anion, which reacts rapidly with benzenesulfonyl chloride. The bulky, electron-withdrawing PhSO₂ group is essential to deactivate C-3 and direct subsequent lithiation to C-2[1][2].

-

Procedure: Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C. Add a solution of 5-chloro-1H-indole (1.0 eq) in THF dropwise. Stir for 30 minutes, then add benzenesulfonyl chloride (1.1 eq). Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

-

IPC: TLC (Hexanes/EtOAc 8:2). The protected indole is significantly less polar (higher Rf) than the starting material.

Step 2: Directed C-2 Lithiation and Acylation

-

Causality: n-BuLi abstracts the C-2 proton. The resulting 2-lithio species is trapped by N-methoxy-N-methylacetamide (Weinreb amide). The stable tetrahedral intermediate prevents over-addition of the organolithium reagent, preventing tertiary alcohol formation and ensuring exclusive ketone generation upon aqueous workup.

-

Procedure: Dissolve 1-(phenylsulfonyl)-5-chloroindole (1.0 eq) in anhydrous THF and cool to -78 °C under Argon. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour at -78 °C. Add N-methoxy-N-methylacetamide (1.2 eq) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to 0 °C. Quench with 1M HCl and extract with EtOAc.

-

IPC: LC-MS monitoring. Look for the appearance of the ketone mass [M+H]⁺ = 334.0 (based on ³⁵Cl).

Step 3: Oxime Formation

-

Causality: Hydroxylamine condenses with the ketone to form the oxime. Pyridine acts as an acid scavenger to neutralize the HCl salt and drive the equilibrium forward.

-

Procedure: Dissolve the ketone (1.0 eq) in absolute ethanol. Add hydroxylamine hydrochloride (2.0 eq) and pyridine (2.0 eq). Reflux the mixture for 4 hours. Concentrate under reduced pressure, dilute with water, and extract with CH₂Cl₂.

-

IPC: Disappearance of the ketone peak via HPLC or TLC (Hexanes/EtOAc 7:3).

Step 4: Chemoselective Reduction of the Oxime

-

Causality: Standard hydrogenation (Pd/C, H₂) poses a severe risk of hydrodehalogenation of the 5-chloro substituent. Instead, NaBH₄ reacts with NiCl₂ to form finely divided nickel boride (Ni₂B) in situ. This acts as a mild, highly chemoselective catalytic system that reduces the oxime to the primary amine without cleaving the aryl-chloride bond[3].

-

Procedure: Dissolve the oxime (1.0 eq) and NiCl₂·6H₂O (1.0 eq) in methanol at 0 °C. Carefully add NaBH₄ (5.0 eq) in small portions (Caution: vigorous hydrogen evolution). Stir for 2 hours at room temperature. Filter the black suspension through a pad of Celite, concentrate the filtrate, and partition between 1M NaOH and CH₂Cl₂.

-

IPC: Ninhydrin stain on a TLC plate. The primary amine product will stain a distinct purple/pink color upon heating.

Step 5: Deprotection of the Sulfonyl Group

-

Causality: Base-catalyzed hydrolysis cleaves the N-S bond, restoring the free indole N-H. The primary amine synthesized in Step 4 is completely stable to these basic conditions.

-

Procedure: Dissolve the protected amine in a mixture of methanol and 5M aqueous NaOH (3:1 v/v). Heat to 80 °C for 4 hours. Cool to room temperature, concentrate to remove methanol, and extract the aqueous layer with EtOAc. Purify via reverse-phase preparative HPLC or recrystallization of the corresponding HCl salt.

-

IPC: Final LC-MS for the target mass: 1-(5-Chloro-1H-indol-2-yl)ethan-1-amine ([M+H]⁺ = 195.1).

Chemoselective Reduction Strategies

The most critical point of failure in this synthesis is the reduction step. Table 2 summarizes the causality behind selecting the Nickel Boride system over traditional methods.

Table 2: Chemoselective Oxime Reduction Conditions (Risk of Dehalogenation)

| Reducing Agent | Chemoselectivity (Oxime vs. Aryl Chloride) | Yield of Primary Amine | Mechanistic Causality & Comments |

| H₂ / Pd/C | Poor | Low | Palladium readily inserts into the activated C-Cl bond of the indole, leading to massive hydrodehalogenation. |

| LiAlH₄ | Moderate | Moderate | Harsh conditions; can cause unwanted side reactions with the indole core and requires rigorous anhydrous workups. |

| Zn / AcOH | Good | Moderate | Preserves the halogen, but the reaction is sluggish and requires a large, heterogeneous excess of zinc dust. |

| NaBH₄ / NiCl₂·6H₂O | Excellent | High | Ni₂B generated in situ provides mild, surface-mediated reduction that perfectly preserves the aryl chloride bond[3]. |

References

-

Title: C2-Alkylation of N-pyrimidylindole with vinylsilane via cobalt-catalyzed C–H bond activation (Note: Contains citations to the foundational Sundberg & Russell C-2 Lithiation methodology) Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Preparation of 2,3-disubstituted indoles from indole-3-carboxylic acids and amides by α-deprotonation Source: Royal Society of Chemistry (RSC) URL: [Link]

-

Title: Aminobenzosuberone Scaffold as a Modular Chemical Tool for the Inhibition of Therapeutically Relevant M1 Aminopeptidases (Note: Details the NaBH₄/NiCl₂ oxime reduction protocol) Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. C2-Alkylation of N-pyrimidylindole with vinylsilane via cobalt-catalyzed C–H bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of 2,3-disubstituted indoles from indole-3-carboxylic acids and amides by α-deprotonation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Aminobenzosuberone Scaffold as a Modular Chemical Tool for the Inhibition of Therapeutically Relevant M1 Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Reductive Amination to Synthesize 5-Chloroindole Amines

Abstract & Scope

The 5-chloroindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in serotonin receptor modulators (e.g., 5-HT6 antagonists) and kinase inhibitors. Synthesizing amine derivatives of this scaffold—typically via reductive amination of 5-chloroindole-3-carboxaldehyde or related ketones—presents specific chemoselective challenges.

This Application Note provides a definitive guide to synthesizing 5-chloroindole amines. Unlike generic protocols, this guide addresses the unique electronic properties of the indole ring (acid sensitivity, dimerization risk) and the lability of the aryl-chloride bond (dehalogenation risk). We present two validated protocols: the "Gold Standard" Sodium Triacetoxyborohydride (STAB) method and the Titanium(IV) Isopropoxide method for sterically hindered substrates.

Mechanistic Insight & Strategic Planning

The Chemoselectivity Challenge

Reductive amination proceeds via the condensation of a carbonyl and an amine to form an imine (or iminium ion), which is subsequently reduced to the amine.[1][2][3]

-

Challenge 1: Indole Acid Sensitivity. Indoles are electron-rich and prone to acid-catalyzed dimerization or polymerization at the C2/C3 positions. Strong Lewis acids or low pH (<3) must be avoided.

-

Challenge 2: Dehalogenation. The 5-chloro substituent is susceptible to hydrodehalogenation (loss of Cl) under catalytic hydrogenation conditions (e.g., H2, Pd/C). Hydride reagents are strictly preferred over catalytic hydrogenation for this substrate.

Reaction Pathway Visualization

The following diagram illustrates the preferred pathway using STAB, highlighting the critical "Iminium Selectivity" window where reduction occurs faster than carbonyl reduction, preventing alcohol side-products.

Figure 1: Mechanistic pathway of reductive amination using STAB. Note the kinetic preference for reducing the iminium ion over the aldehyde, minimizing alcohol byproducts.

Reagent Selection Guide

Not all reducing agents are compatible with 5-chloroindoles. Use this table to select the correct reagent for your specific amine partner.

| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaCNBH3) | Ti(OiPr)4 + NaBH4 | H2 / Pd/C |

| Role | Primary Recommendation | Legacy Reagent | Steric/Unreactive Cases | Avoid |

| Dehalogenation Risk | Low | Low | Low | High (Risk of Ar-Cl cleavage) |

| Toxicity | Low | High (Cyanide risk) | Low | Low |

| Water Tolerance | Low (Use anhydrous solvents) | High | Very Low (Hydrolyzes) | N/A |

| Scope | Aldehydes, acyclic ketones | General | Hindered ketones, weak amines | General |

Protocol A: The "Gold Standard" (STAB)

Applicability: Primary and secondary amines, aldehydes, and reactive ketones. Rationale: STAB is mild, does not require toxic cyanide, and exhibits high chemoselectivity for imines over carbonyls [1].

Materials

-

Substrate: 5-Chloroindole-3-carboxaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt is used, add 1 equiv TEA)

-

Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Anhydrous)[4]

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 5-chloroindole-3-carboxaldehyde (1.0 equiv) in anhydrous DCE (0.1 M concentration).

-

Amine Addition: Add the amine (1.1 equiv).

-

Expert Tip: If the amine is an HCl salt, add Triethylamine (1.1 equiv) and stir for 15 min before proceeding.

-

-

Acid Catalysis: Add Glacial Acetic Acid (1.0 equiv).

-

Observation: The solution may change color (often yellow/orange) indicating imine formation.

-

Time: Stir at Room Temperature (RT) for 30–60 minutes to ensure imine equilibrium.

-

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Note: Mild effervescence may occur.

-

-

Reaction: Stir at RT for 2–16 hours. Monitor by TLC or LC-MS.[3]

-

Target: Disappearance of aldehyde (m/z [M+H]+) and appearance of amine product.

-

-

Quench: Quench by slowly adding saturated aqueous NaHCO3 . Stir for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.[3]

-

Purification: Concentrate in vacuo. Purify via flash chromatography (DCM/MeOH/NH4OH systems are common for polar amines).

Protocol B: Titanium(IV) Isopropoxide Method

Applicability: Sterically hindered amines, unreactive ketones, or electron-deficient amines (anilines). Rationale: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation to completion before reduction [2].[5]

Materials

-

Reagents: Titanium(IV) isopropoxide (neat), Sodium Borohydride (NaBH4), Ethanol (absolute).[5]

Step-by-Step Procedure

-

Imine Formation: In a dry flask under Argon, mix 5-chloroindole substrate (1.0 equiv) and amine (1.2 equiv).

-

Titanium Addition: Add Ti(OiPr)4 (2.0 equiv) neat.

-

Note: The mixture will likely become viscous. If stirring is difficult, add a minimal amount of anhydrous THF.

-

-

Stirring: Stir at RT for 6–12 hours (or overnight).

-

Dilution: Dilute the reaction mixture with Absolute Ethanol (approx. 2 mL per mmol substrate).

-

Reduction: Cool to 0°C. Add NaBH4 (1.5 equiv) portion-wise. Caution: Exothermic.

-

Aging: Allow to warm to RT and stir for 2 hours.

-

Quench (Critical): Pour the mixture into 2M aqueous Ammonia (NH4OH).

-

Why? This precipitates the Titanium salts as a white/grey solid rather than a gelatinous emulsion.

-

-

Filtration: Filter the slurry through a Celite pad. Wash the pad with DCM.

-

Workup: Separate phases. Extract aqueous layer with DCM.[3] Dry and concentrate.

Troubleshooting & Quality Control

Decision Tree for Optimization

Use this logic flow to troubleshoot low yields or side reactions.

Figure 2: Troubleshooting logic for 5-chloroindole reductive amination.

Analytical Markers (QC)

-

1H NMR (DMSO-d6 or CDCl3):

-

Aldehyde: Look for disappearance of the singlet at ~9.9–10.1 ppm.

-

Product: Look for new methylene singlet/doublet at ~3.8–4.0 ppm (Indole-CH2-N).

-

Indole NH: Broad singlet at ~11.0 ppm (ensure it hasn't been alkylated; N-alkylation usually requires NaH/base).

-

-

LC-MS:

-

Watch for M-34 peaks (loss of Cl) which indicates aggressive reduction.

-

Watch for M+2 peaks (3:1 ratio) confirming the Chlorine atom is still intact.

-

Safety & Handling

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). However, it is less violent than NaBH4. Store in a desiccator.

-

Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO2. Irritant.

-

5-Chloroindoles: Generally non-volatile solids, but treat as potential serotonin receptor modulators (bioactive). Handle in a fume hood.

-